1,2-bis(4-bromophenyl)ethene

Vue d'ensemble

Description

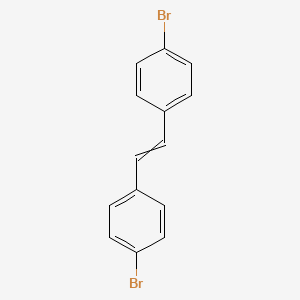

4,4’-Dibromo-stilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. The compound 4,4’-Dibromo-stilbene is specifically substituted with bromine atoms at the 4 and 4’ positions on the phenyl rings. This compound is known for its applications in various fields, including material science and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-Dibromo-stilbene can be synthesized through several methods. One common approach involves the bromination of stilbene. The reaction typically uses bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, yielding 4,4’-Dibromo-stilbene as the primary product .

Another method involves the Wittig reaction, where a phosphonium ylide reacts with a dibromo-benzaldehyde to form the desired stilbene derivative. This reaction requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is typically carried out in an inert atmosphere .

Industrial Production Methods

Industrial production of 4,4’-Dibromo-stilbene often employs the bromination method due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to prevent over-bromination and to maximize the yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Dibromo-stilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibromo-benzophenone derivatives.

Reduction: Reduction of 4,4’-Dibromo-stilbene can yield the corresponding dibromo-diphenylethane.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

Oxidation: Dibromo-benzophenone derivatives.

Reduction: Dibromo-diphenylethane.

Substitution: Various substituted stilbene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Molecular Electronics

Single-Molecule Diodes

One of the most promising applications of 1,2-bis(4-bromophenyl)ethene is in the field of molecular electronics. Research has demonstrated that derivatives of this compound can serve as key intermediates in the synthesis of single-molecule diodes. These diodes exhibit exceptional rectification properties, which are crucial for the development of molecular-scale electronic devices.

- Key Findings : A study highlighted the synthesis of biphenylethane-based wires using this compound as a precursor. The unsymmetrically substituted derivatives showed potential for enhanced electronic performance due to their unique structural characteristics .

Materials Science

Synthesis of Mesoporous Organosilica Materials

Another significant application lies in the synthesis of mesoporous organosilica materials. In a recent study, this compound was used as a starting material to create a drug delivery system embedded within a silica matrix.

- Synthesis Process : The compound was reacted with 3-chloropropyltriethoxysilane in the presence of n-BuLi under inert conditions to form an organic bridged bissilyl compound. This compound demonstrated effective drug loading and release profiles, showcasing its utility in pharmaceutical applications .

Drug Delivery Systems

Drug Loading and Release Mechanisms

The incorporation of this compound into drug delivery systems has been explored due to its hydrophobic properties, which can enhance the stability and efficacy of therapeutic agents.

- Case Study : A study investigated the drug release profiles from mesoporous silica carriers modified with this compound. The results indicated that the compound facilitated controlled release mechanisms, making it a valuable component in targeted drug delivery strategies .

Data Tables

Mécanisme D'action

The mechanism of action of 4,4’-Dibromo-stilbene involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The bromine atoms enhance the compound’s ability to interact with these molecular targets, leading to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Dichloro-stilbene: Similar structure but with chlorine atoms instead of bromine.

4,4’-Dimethyl-stilbene: Substituted with methyl groups instead of halogens.

4,4’-Dinitro-stilbene: Contains nitro groups instead of bromine atoms.

Uniqueness

4,4’-Dibromo-stilbene is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine atoms increase the compound’s reactivity and influence its interactions with other molecules, making it valuable in various applications .

Activité Biologique

1,2-Bis(4-bromophenyl)ethene, also known as (E)-1,2-bis(4-bromophenyl)ethene, is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features two bromophenyl groups attached to an ethene backbone. The presence of bromine substituents enhances its reactivity and interaction with biological targets. Its molecular formula is CHBr, with a molar mass of approximately 320.04 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly through its ability to inhibit cell proliferation in various cancer cell lines. For instance:

- In vitro studies have demonstrated that this compound can induce apoptosis in HeLa cells (human cervical cancer cells), with half-maximal inhibitory concentration (IC) values reported as low as 12 μg/mL .

- It has been shown to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase . This mechanism is similar to that of combretastatin A-4, a well-known anticancer agent.

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding to tubulin : The compound's structure allows it to bind at the colchicine site on tubulin, inhibiting polymerization and destabilizing microtubules .

- Reactive oxygen species (ROS) generation : In some formulations, such as nanoparticles coated with this compound, there is evidence of increased ROS production leading to oxidative stress in cancer cells .

Research Findings

Several studies have explored the biological activity of this compound:

Case Study: Anticancer Activity in Breast Cancer Cells

A detailed study evaluated the effects of various derivatives of this compound on breast cancer cell lines. The results indicated that modifications to the bromophenyl groups could significantly enhance cytotoxicity. For example:

Propriétés

IUPAC Name |

1-bromo-4-[2-(4-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHMPNUQSJNJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.